molecular formula C15H14N4O2S2 B2640202 N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-57-7

N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2640202
CAS RN: 864917-57-7
M. Wt: 346.42
InChI Key: ZHTQMLUGVUVSRG-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study by Çevik et al. (2020) focused on the synthesis of novel 1,3,4-thiadiazole derivatives, aiming to investigate their anticancer activities. One compound exhibited significant cytotoxic activity against MCF7 and A549 cancer cells, highlighting the potential of these derivatives in cancer therapy (Çevik et al., 2020).

Antimicrobial Evaluation

  • Research conducted by Hui et al. (1999) synthesized a series of derivatives from 5-methylisoxazol-3-acetic acid, which were screened for antibacterial activities, demonstrating the chemical's versatility in generating compounds with potential antimicrobial properties (Hui et al., 1999).

Antiviral and Antibacterial Agents

  • Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, which showed promising antiviral and antibacterial activities. This indicates a potential application of such compounds in developing new antimicrobial agents (Tang et al., 2019).

Glutaminase Inhibitors

  • Shukla et al. (2012) explored the synthesis and pharmacological evaluation of BPTES analogs, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds could potentially be used to attenuate cancer cell growth, indicating their significance in cancer research (Shukla et al., 2012).

Synthesis and Anticonvulsant Activity

  • Rishipathak et al. (2020) synthesized new derivatives of N-(5-(Substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl) amino) acetamide and evaluated them for anticonvulsant activity. This research underscores the potential of these compounds in developing anticonvulsant medications (Rishipathak et al., 2020).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-3-5-11(6-4-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTQMLUGVUVSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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